molecular formula C12H14N2O B2668674 2,9-Diazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-8-one CAS No. 1432681-05-4

2,9-Diazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-8-one

Cat. No. B2668674
CAS RN: 1432681-05-4
M. Wt: 202.257
InChI Key: HLSMUBIYKJJRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Diazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-8-one, also known as 2,9-Diazadodecatrien-8-one, is an organic compound with a unique structure that has been the subject of numerous studies in the scientific community. This compound has been found to have a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Anti-Inflammatory Activity

The compound’s structural features have been investigated for their anti-inflammatory effects . Researchers have explored its potential as a novel anti-inflammatory agent, aiming to develop therapeutic interventions for conditions such as arthritis, autoimmune diseases, and chronic inflammation.

Molecular Probes and Imaging Agents

Researchers have utilized derivatives of this compound as molecular probes . These probes can selectively bind to specific cellular targets, aiding in imaging studies. Their use extends to visualizing biological processes, detecting disease markers, and studying cellular pathways.

properties

IUPAC Name

5,7,7a,8,9,10-hexahydropyrrolo[1,2-a][1,5]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-9-4-3-7-14(9)11-6-2-1-5-10(11)13-12/h1-2,5-6,9H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSMUBIYKJJRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-8-one

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